molecular formula C22H23N3O4 B10989147 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10989147
M. Wt: 393.4 g/mol
InChI Key: HJQRIVQJZFAONA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a quinoline and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-3,4-dihydroquinoline with an appropriate acylating agent to form the intermediate, followed by coupling with 5-methoxyindole under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline and indole moieties can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The quinoline and indole moieties can interact with enzymes and receptors, modulating their activity. This compound may affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its combination of quinoline and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C22H23N3O4/c1-28-16-5-6-19-18(10-16)15(12-24-19)8-9-23-22(27)13-29-17-4-2-14-3-7-21(26)25-20(14)11-17/h2,4-6,10-12,24H,3,7-9,13H2,1H3,(H,23,27)(H,25,26)

InChI Key

HJQRIVQJZFAONA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)COC3=CC4=C(CCC(=O)N4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.